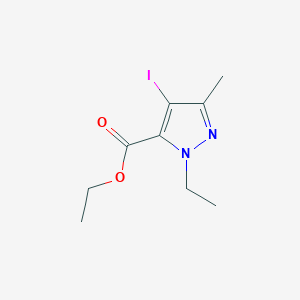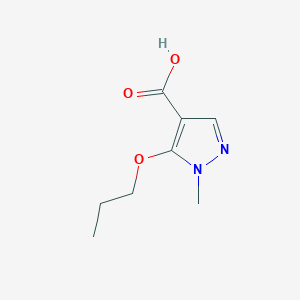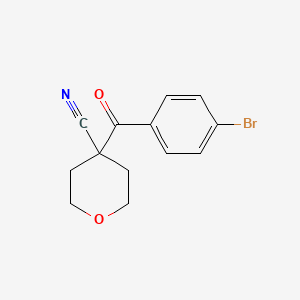
4-(4-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C13H12BrNO2 and a molecular weight of 294.14 g/mol It is characterized by the presence of a bromobenzoyl group attached to a tetrahydro-2H-pyran ring, which also contains a carbonitrile group
Preparation Methods
The synthesis of 4-(4-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 4-bromobenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
4-(4-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group in the bromobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The tetrahydro-2H-pyran ring can be oxidized to form a lactone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
4-(4-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research, including:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
4-(4-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile can be compared with other similar compounds, such as:
4-(4-Bromophenoxy)tetrahydro-2H-pyran: This compound has a similar structure but contains a phenoxy group instead of a benzoyl group.
4-Bromomethyltetrahydropyran: This compound features a bromomethyl group attached to the tetrahydro-2H-pyran ring.
4-Cyanotetrahydropyran: This compound has a cyanide group attached to the tetrahydro-2H-pyran ring.
The uniqueness of this compound lies in its combination of a bromobenzoyl group and a carbonitrile group, which imparts distinct chemical and biological properties .
Properties
| 1403567-86-1 | |
Molecular Formula |
C13H12BrNO2 |
Molecular Weight |
294.14 g/mol |
IUPAC Name |
4-(4-bromobenzoyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C13H12BrNO2/c14-11-3-1-10(2-4-11)12(16)13(9-15)5-7-17-8-6-13/h1-4H,5-8H2 |
InChI Key |
LZHRNHQMXQUHOX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C#N)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(4-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B11794247.png)
![Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate](/img/structure/B11794255.png)

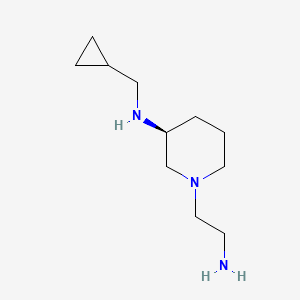
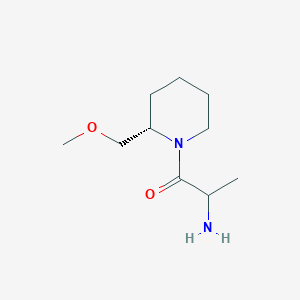
![Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11794272.png)



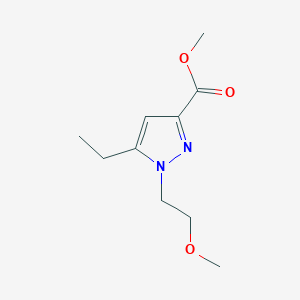
![N-Methylbenzo[b]thiophen-3-amine](/img/structure/B11794313.png)

